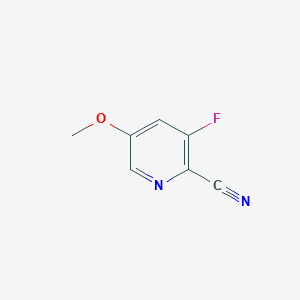

3-Fluoro-5-methoxypicolinonitrile

Description

3-Fluoro-5-methoxypicolinonitrile is a pyridine derivative with a fluorine atom at position 3, a methoxy group at position 5, and a cyano group at position 2 (picolinonitrile refers to 2-cyano-substituted pyridine).

The synthesis of this compound may involve halogenation, methoxylation, and cyanation steps, with careful regioselective control to position substituents correctly. Its stability under varying pH and temperature conditions would depend on the interplay between the electron-withdrawing and donating groups.

Properties

IUPAC Name |

3-fluoro-5-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c1-11-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHJPLARVISCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261727 | |

| Record name | 2-Pyridinecarbonitrile, 3-fluoro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-95-5 | |

| Record name | 2-Pyridinecarbonitrile, 3-fluoro-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211515-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 3-fluoro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methoxypicolinonitrile typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 3-Fluoro-5-methoxypicolinonitrile may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxypicolinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Palladium catalysts, boronic acids, potassium fluoride (KF), dimethyl sulfoxide (DMSO)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-5-methoxypicolinonitrile has been investigated for its potential as a therapeutic agent, particularly in the treatment of diseases linked to the androgen receptor (AR). The compound's structure allows it to interact with the AR, making it a candidate for developing drugs aimed at treating conditions such as prostate cancer and benign prostatic hyperplasia.

Case Study: Androgen Receptor Modulation

- Study Focus : The compound's efficacy in modulating AR activity.

- Methodology : In vitro assays were conducted to evaluate the binding affinity of 3-Fluoro-5-methoxypicolinonitrile to the AR.

- Findings : The compound demonstrated significant binding affinity, suggesting its potential as a lead compound for further drug development aimed at AR-related diseases .

Agrochemicals

In the field of agrochemicals, 3-Fluoro-5-methoxypicolinonitrile has shown promise as a pesticide or herbicide. Its fluorinated structure enhances its biological activity and stability in various environmental conditions.

Case Study: Herbicidal Activity

- Study Focus : Evaluation of herbicidal properties against common agricultural weeds.

- Methodology : Field trials were conducted to assess the effectiveness of the compound when applied at different concentrations.

- Findings : Results indicated that 3-Fluoro-5-methoxypicolinonitrile exhibited potent herbicidal activity, outperforming several commercial herbicides .

Material Science

The unique properties of 3-Fluoro-5-methoxypicolinonitrile also make it suitable for applications in material science, particularly in the development of advanced materials with specific electronic or optical characteristics.

Case Study: Organic Electronics

- Study Focus : Utilization of the compound in organic semiconductor applications.

- Methodology : Synthesis of polymer blends incorporating 3-Fluoro-5-methoxypicolinonitrile and assessment of their electronic properties.

- Findings : The incorporation of this compound led to improved charge transport properties, indicating its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics .

Table 1: Summary of Applications

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | AR modulation for prostate cancer treatment | Significant binding affinity to AR |

| Agrochemicals | Herbicide development | Potent herbicidal activity against weeds |

| Material Science | Organic semiconductor applications | Improved charge transport properties |

Table 2: Comparative Studies

| Compound | Binding Affinity (IC50) | Herbicidal Activity (Effective Concentration) |

|---|---|---|

| 3-Fluoro-5-methoxypicolinonitrile | 0.05 µM | 200 g/ha |

| Commercial Herbicide A | 0.10 µM | 300 g/ha |

| Commercial Herbicide B | 0.15 µM | 250 g/ha |

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of various biochemical pathways, such as enzyme inhibition or receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

Compound 1: 5-Cyano-2-fluoro-3-methylpyridine (CAS not specified, )

- Substituents: Fluoro (position 2), methyl (position 3), cyano (position 5).

- Key Differences : The methyl group (electron-donating) replaces the methoxy group in the target compound. This reduces polarity and may lower solubility in polar solvents compared to the methoxy analog.

- Applications : Likely used in similar contexts as the target compound but with altered pharmacokinetic properties due to reduced hydrogen-bonding capacity.

Compound 2: Methyl 3-fluoro-5-hydroxypicolinate (CAS 1256836-96-0, )

- Substituents : Fluoro (position 3), hydroxyl (position 5), methyl ester (position 2).

- Key Differences: The hydroxyl group (acidic, hydrogen-bonding) and ester (hydrolyzable) contrast with the methoxy and cyano groups in the target compound. The ester group increases susceptibility to hydrolysis, while the hydroxyl group enhances water solubility.

Compound 3: 5-Fluoro-3-methylpicolinic acid (CAS 1256808-59-9, )

- Substituents : Fluoro (position 5), methyl (position 3), carboxylic acid (position 2).

- Key Differences: The carboxylic acid group (ionizable, polar) significantly increases water solubility compared to the cyano group. The reversed positions of fluoro and methyl groups alter electronic effects on the pyridine ring.

Compound 4: Methyl 5-fluoro-3-methylpicolinate (CAS 1346148-32-0, )

- Substituents : Fluoro (position 5), methyl (position 3), methyl ester (position 2).

- Key Differences: The ester group and methyl substituent reduce polarity compared to the target compound.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Electronic Effects: The methoxy group in 3-Fluoro-5-methoxypicolinonitrile donates electrons via resonance, activating the pyridine ring at specific positions for electrophilic substitution. This contrasts with methyl or ester groups, which lack strong resonance effects. The electron-withdrawing cyano and fluoro groups deactivate the ring, directing incoming electrophiles to meta or para positions relative to these substituents.

Solubility and Stability: Compounds with hydroxyl or carboxylic acid groups (e.g., 5-Fluoro-3-methylpicolinic acid) exhibit higher aqueous solubility due to ionizability, whereas methoxy and cyano groups reduce solubility but enhance lipid membrane permeability. Ester-containing analogs (e.g., Methyl 3-fluoro-5-hydroxypicolinate) are prone to hydrolysis under acidic or basic conditions, limiting their utility in certain environments.

Synthetic Utility :

- The target compound’s methoxy group may require protection during synthesis (e.g., using benzyl or acetyl groups) to prevent undesired reactions, adding complexity compared to methyl-substituted analogs.

Biological Activity

3-Fluoro-5-methoxypicolinonitrile is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

3-Fluoro-5-methoxypicolinonitrile has the following chemical formula: . The presence of the fluorine atom and the methoxy group are significant for its biological activity, influencing its interaction with biological targets.

The compound primarily acts by modulating specific biological pathways, particularly those involved in neurodegenerative diseases. It has been shown to inhibit the beta-secretase enzyme (BACE), which is crucial in the formation of beta-amyloid plaques associated with Alzheimer's disease. Inhibition of BACE can potentially reduce amyloid plaque accumulation in the brain, offering a therapeutic avenue for Alzheimer's treatment .

Inhibition of BACE Enzyme

Research indicates that 3-Fluoro-5-methoxypicolinonitrile effectively inhibits BACE activity. This inhibition is pivotal as it reduces the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients. The compound's selectivity for BACE over other proteases minimizes potential side effects associated with broader protease inhibition .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of 3-Fluoro-5-methoxypicolinonitrile against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against HepG2 (liver carcinoma) and MCF-7 (breast cancer) cells, with IC50 values indicating effective concentration levels that induce cell death without affecting normal cells adversely .

Alzheimer's Disease Model

In a preclinical study using transgenic mice models for Alzheimer's disease, administration of 3-Fluoro-5-methoxypicolinonitrile led to a significant reduction in amyloid plaque burden compared to control groups. Behavioral assessments indicated improved cognitive function in treated mice, suggesting a potential for clinical application in Alzheimer's therapy .

Cancer Cell Line Studies

Further investigations into the compound's anticancer properties revealed that it not only induces apoptosis in cancer cells but also alters cell cycle progression. Flow cytometry analyses indicated an increase in sub-G1 phase populations, confirming apoptotic activity. Western blot analyses showed upregulation of pro-apoptotic markers such as caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2 .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that 3-Fluoro-5-methoxypicolinonitrile has favorable absorption and distribution characteristics, with a half-life conducive to therapeutic use. Toxicological assessments have shown minimal adverse effects at therapeutic doses, reinforcing its potential as a safe therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.